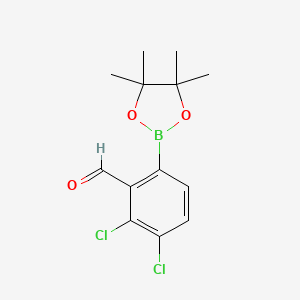

4-Bromo-2-methoxy-5-methylbenzyl alcohol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-methoxy-5-methylbenzyl alcohol, or 4-Bromo-2-OMe-5-MeBzOH, is an organic compound with a wide range of uses in the scientific research field. It is a derivative of benzyl alcohol, and is typically used in the synthesis of other compounds. It is also used in the synthesis of various pharmaceuticals, pesticides, and other industrial products. 4-Bromo-2-OMe-5-MeBzOH has been studied extensively and has numerous applications in the laboratory, including its use as a reagent, a solvent, and a catalyst.

Scientific Research Applications

Photocatalytic Applications

One study focused on the photocatalytic oxidation of benzyl alcohol and its derivatives (including methoxybenzyl alcohols) into corresponding aldehydes using titanium dioxide under visible light irradiation. This process highlights the potential of methoxybenzyl alcohols in photocatalytic reactions, suggesting a route for the green synthesis of aldehydes from alcohols (Higashimoto et al., 2009).

Synthetic Chemistry

Several studies have illustrated the use of methoxybenzyl alcohols in synthetic chemistry. For instance, the safety-catch protecting group and linker for solid-phase synthesis utilizing derivatives of methoxybenzyl alcohols have been demonstrated, showing their utility in peptide and organic synthesis (Thennarasu & Liu, 2010). Another study synthesized methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene, illustrating a multi-step process that showcases the role of methoxybenzyl alcohols in complex organic synthesis (Chen Bing-he, 2008).

Material Science

Methoxybenzyl alcohol derivatives have been explored for their roles in material science, particularly in the development of photosensitizers for photodynamic therapy. A study on zinc phthalocyanine derivatives substituted with methoxybenzyl groups highlighted their high singlet oxygen quantum yield, indicating potential applications in photodynamic cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Marine Natural Products

Research on marine natural products has led to the identification of bromophenol derivatives from red algae, where methoxybenzyl alcohols are part of complex molecular structures exhibiting biological activities. These compounds are studied for their potential in drug discovery and the development of new materials (Zhao et al., 2004).

properties

IUPAC Name |

(4-bromo-2-methoxy-5-methylphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-6-3-7(5-11)9(12-2)4-8(6)10/h3-4,11H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTXKAAZJNZDFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)OC)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701257071 |

Source

|

| Record name | Benzenemethanol, 4-bromo-2-methoxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2056110-53-1 |

Source

|

| Record name | Benzenemethanol, 4-bromo-2-methoxy-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2056110-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 4-bromo-2-methoxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

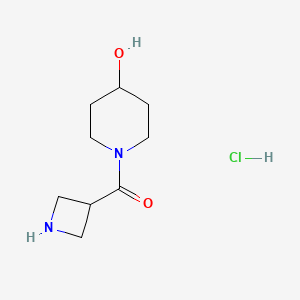

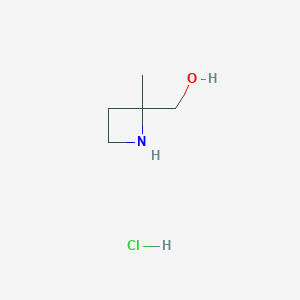

![7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B6301148.png)

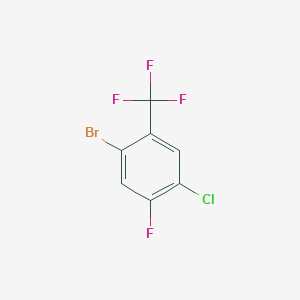

![Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester](/img/structure/B6301193.png)